Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-
Overview
Description
Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- is a compound that belongs to the class of tetrazine derivatives This compound is known for its unique chemical structure, which includes a benzenemethanamine moiety linked to a tetrazine ring substituted with a pyridinyl group
Preparation Methods
The synthesis of Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- involves several steps. One common synthetic route includes the reaction of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzenemethanamine with pyridine derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound’s tetrazine moiety is known to participate in bioorthogonal reactions, particularly the Diels-Alder cycloaddition with strained alkenes or alkynes. This reaction allows for the specific labeling of biomolecules, making it a valuable tool in biological research. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- can be compared with other similar compounds, such as:
Methyltetrazine-Amine: This compound has a similar tetrazine moiety but differs in the substituents attached to the tetrazine ring.
Pyridinyl-substituted tetrazines: These compounds share the pyridinyl group but may have different positions or additional substituents on the tetrazine ring.
The uniqueness of Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(6-pyridin-2-yl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c15-9-10-4-6-11(7-5-10)13-17-19-14(20-18-13)12-3-1-2-8-16-12/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDJLNYWAXEYFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178245 | |
Record name | Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345955-29-4 | |
Record name | Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345955-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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